6-Chloro-7-nitroquinoline
Overview
Description
6-Chloro-7-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-nitroquinoline typically involves the nitration of 6-chloroquinoline. One common method is the direct nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-nitroquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Electrophilic Substitution: Reagents like bromine or chlorosulfonic acid under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 6-amino-7-nitroquinoline or 6-thio-7-nitroquinoline.
Reduction: Formation of 6-chloro-7-aminoquinoline.
Electrophilic Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used
Scientific Research Applications
6-Chloro-7-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Used in the synthesis of dyes, polymers, and other industrially relevant materials
Mechanism of Action
The mechanism of action of 6-Chloro-7-nitroquinoline depends on its specific application. In biological systems, it may act by interfering with the function of enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial replication and cell death .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
7-Nitroquinoline:
8-Nitroquinoline: Similar in structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Uniqueness
The combination of these functional groups allows for a wider range of chemical transformations and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-chloro-7-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-11-8(6)5-9(7)12(13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBVAIZFZZRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743323 | |
Record name | 6-Chloro-7-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226073-82-1 | |
Record name | 6-Chloro-7-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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